4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Description
4-(4-Chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide (molecular formula: C₁₃H₁₁ClO₂S₃) is a bicyclic sulfone derivative featuring a 4-chlorophenylsulfanyl substituent. The 7,7-dioxide moiety and thiopyran-thieno fused ring system are critical for binding to carbonic anhydrase isoforms .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S3/c14-9-1-3-10(4-2-9)18-12-6-8-19(15,16)13-11(12)5-7-17-13/h1-5,7,12H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFRHILKFJGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1SC3=CC=C(C=C3)Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-b]thiopyran Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-b]thiopyran ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the thieno[2,3-b]thiopyran intermediate.
Oxidation to Form the 7,7-Dioxide: The final step involves the oxidation of the sulfanyl group to form the 7,7-dioxide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfanyl group, potentially leading to sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can target the 7,7-dioxide group, converting it back to the sulfanyl form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Sulfanyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and dioxide groups play a crucial role in its reactivity and interaction with biological molecules. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Substituent Impact : The sulfonamide group in dorzolamide and MK-927 is critical for carbonic anhydrase inhibition, while the sulfanyl group in the target compound may reduce enzymatic affinity but enhance lipophilicity .
- Chlorophenyl Position : The 2-chlorophenyl isomer (CAS 339019-07-7) has been synthesized , but its 4-chlorophenyl counterpart’s activity remains uncharacterized. The para-substituted chlorine may alter steric and electronic interactions compared to the ortho isomer.
- Stereochemistry : Dorzolamide’s (4S,6S) configuration is essential for binding to carbonic anhydrase II . The target compound’s stereochemistry (if defined) could significantly influence its pharmacological profile.
Carbonic Anhydrase Inhibition
- Dorzolamide : Exhibits IC₅₀ values of ~0.18 nM against human CA-II, making it a potent topical antiglaucoma agent .
- MK-927: A preclinical candidate with similar efficacy but reduced bioavailability due to its isobutylamino substituent .
- Target Compound : Lacks the sulfonamide group required for CA inhibition, suggesting divergent therapeutic applications (e.g., antioxidant or anti-inflammatory roles).
Physicochemical Properties
| Property | Target Compound | Dorzolamide HCl | MK-927 |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 1.8 | 2.5 |
| Water Solubility | Low | Moderate | Low |
| Melting Point | Not reported | ~278°C | Not reported |
Notes:
- Dorzolamide’s sulfonamide and hydrochloride salt enhance solubility for ophthalmic formulations .
Biological Activity
The compound 4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 365.3 g/mol. This compound features a thieno[2,3-b]thiopyran core with a chlorophenyl substituent and a sulfone group, contributing to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Notably, it has been shown to inhibit specific enzymes such as carbonic anhydrase and acetylcholinesterase (AChE), which play crucial roles in physiological processes. The inhibition of these enzymes can lead to significant pharmacological effects, including anti-inflammatory and anti-cancer activities.
Antiviral Activity
Research indicates that derivatives of the thieno[2,3-b]thiopyran structure exhibit antiviral properties. For instance, studies on structurally similar compounds demonstrated their effectiveness against the Tobacco Mosaic Virus (TMV), with some derivatives achieving inhibition rates around 50% at concentrations of 0.5 mg/mL . This suggests potential applications in developing antiviral agents.
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
| Ningnanmycin | 0.5 | 54.51 |
Antibacterial Activity
The compound has shown moderate to strong antibacterial activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide moiety can significantly enhance antibacterial efficacy .
Anticancer Activity
Investigations into the anticancer potential of related compounds have revealed promising results. Certain derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The presence of the thieno[2,3-b]thiopyran scaffold is thought to contribute to these effects.
Case Studies
- Study on Antiviral Activity : A study synthesized several sulfonamide derivatives based on the thieno[2,3-b]thiopyran framework and evaluated their antiviral efficacy against TMV. Compounds with specific aryl substituents exhibited enhanced activity compared to unsubstituted analogs .
- Antibacterial Screening : Another investigation assessed the antibacterial properties of synthesized derivatives against multiple bacterial strains. The results indicated that certain substitutions led to improved activity profiles against resistant bacterial strains .
Q & A
Basic: What are the optimal synthetic routes for synthesizing 4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide, and how can stereochemical purity be ensured?
Methodological Answer:
The synthesis typically involves cyclization of substituted thiophene precursors followed by sulfonation and oxidation. Key steps include:
- Thiophene Ring Formation : Reacting 4-chlorothiophenol with α,β-unsaturated ketones under acidic conditions to form the thieno[2,3-b]thiopyran core .
- Sulfonation and Oxidation : Introducing the sulfonamide group via chlorosulfonation, followed by oxidation to the 7,7-dioxide using hydrogen peroxide or ozone .
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during cyclization to ensure enantiomeric purity. Monitor stereochemistry via chiral HPLC or X-ray crystallography .
Advanced: How does the 4-(4-chlorophenyl)sulfanyl substituent influence carbonic anhydrase (CA) inhibition compared to ethylamino analogs (e.g., Dorzolamide)?
Methodological Answer:
The substituent’s electronic and steric properties critically modulate CA isoform selectivity:
- Electronic Effects : The electron-withdrawing Cl group enhances sulfonamide’s acidity, strengthening zinc coordination in CA’s active site. Compare pKa values via potentiometric titration .
- Steric Effects : The bulky 4-chlorophenyl group may reduce affinity for cytosolic CA-II but enhance selectivity for membrane-bound CA-IV. Perform isoform-specific inhibition assays (e.g., stopped-flow CO2 hydration) .
- SAR Studies : Synthesize analogs with varying substituents (e.g., methyl, nitro) and correlate structural features with IC50 values using regression analysis .
Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene ring substitution) and detects diastereomers via coupling constants .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while LC-MS/MS identifies trace impurities (e.g., des-chloro byproducts) .
- X-ray Diffraction : Resolves absolute stereochemistry and crystal packing effects .
- HPLC-PDA : Quantifies purity using pharmacopeial methods (e.g., USP monographs) with C18 columns and UV detection at 254 nm .
Advanced: How to resolve contradictions in reported IC50 values for CA isoforms?
Methodological Answer:
Discrepancies may arise from assay conditions or isoform sources:
- Standardize Assays : Use recombinant human CA isoforms (e.g., CA-I, CA-II, CA-IV) under identical buffer conditions (pH 7.4, 25°C) .
- Control Enzyme Purity : Validate isoform purity via SDS-PAGE and activity assays.
- Data Normalization : Express IC50 relative to a reference inhibitor (e.g., acetazolamide) to minimize inter-lab variability .
Basic: How to develop an HPLC method for quantifying this compound alongside synthetic impurities?
Methodological Answer:
- Column Selection : Use a reversed-phase C18 column (150 mm × 4.6 mm, 3.5 μm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) .
- Detection : UV detection at 210 nm optimizes sensitivity for sulfonamide moieties.
- Validation : Assess linearity (1–100 μg/mL), LOD/LOQ (<0.1 μg/mL), and precision (RSD <2%) per ICH guidelines .
Advanced: What computational strategies predict binding modes to CA isoforms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfonamide group and CA’s zinc center. Validate with co-crystallized structures (PDB: 1A42) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and hydration effects .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities across isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
